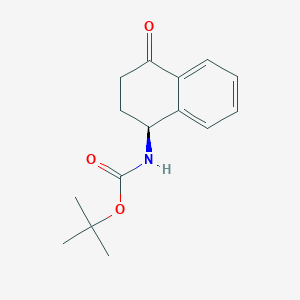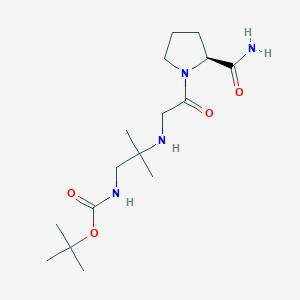![molecular formula C19H20O4 B14015058 2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid CAS No. 5796-74-7](/img/structure/B14015058.png)
2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid is an organic compound with the molecular formula C19H20O4. It is known for its unique structure, which includes a butanedioic acid backbone with a 4-methylphenyl and a phenylethyl group attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing efficient catalytic processes to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid can be compared with other similar compounds, such as:
Succinic acid: A simpler dicarboxylic acid with similar chemical properties but lacking the phenylethyl and methylphenyl groups.
Methylsuccinic acid: Similar in structure but with a methyl group instead of the phenylethyl and methylphenyl groups.
2-Methylbutanedioic acid: Another dicarboxylic acid with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5796-74-7 |
|---|---|
Molekularformel |
C19H20O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[1-(4-methylphenyl)-2-phenylethyl]butanedioic acid |
InChI |
InChI=1S/C19H20O4/c1-13-7-9-15(10-8-13)16(11-14-5-3-2-4-6-14)17(19(22)23)12-18(20)21/h2-10,16-17H,11-12H2,1H3,(H,20,21)(H,22,23) |
InChI-Schlüssel |
VGQPMTXUNDHJIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CC2=CC=CC=C2)C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


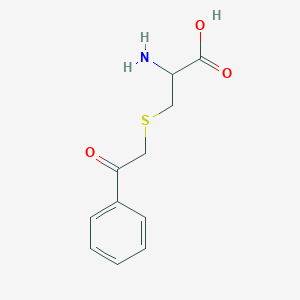

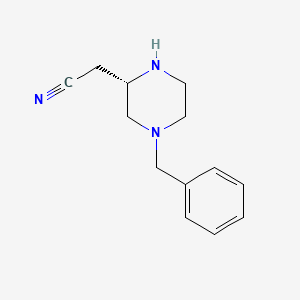
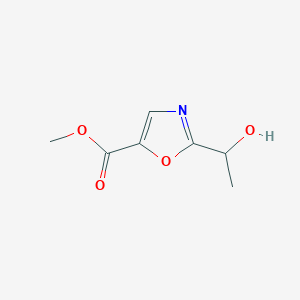
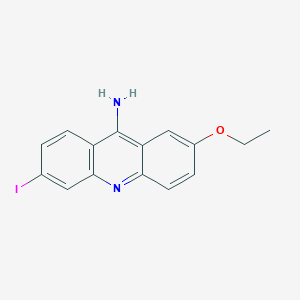

![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)



![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
